Product packaging for 6-Oxo-bexarotene(Cat. No.:CAS No. 368451-13-2)

6-Oxo-bexarotene

Cat. No.: B601045
CAS No.: 368451-13-2
M. Wt: 362.47
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Description

General Classification and Structural Diversity within Retinoid Receptor Ligands

Retinoid receptor ligands are broadly classified into two major families: retinoids, which bind to retinoic acid receptors (RARs), and rexinoids, which bind to retinoid X receptors (RXRs). nih.govnews-medical.net Natural retinoids include all-trans-retinoic acid (ATRA) and 9-cis-retinoic acid (9-cis-RA). nih.gov While ATRA is a high-affinity ligand for RARs, 9-cis-RA can bind to both RARs and RXRs. nih.gov

The structural diversity of these ligands is vast, encompassing natural derivatives of vitamin A and a large number of synthetic analogs. nih.govresearchgate.net These synthetic compounds often feature modified structures to enhance selectivity for specific receptor subtypes, improve stability, or reduce off-target effects. news-medical.net Rexinoids, for instance, are structurally designed to selectively activate RXRs. nih.gov Naturally occurring rexinoids include 9-cis-RA, docosahexaenoic acid (DHA), and phytanic acid. nih.govresearchgate.net

Overview of Nuclear Retinoid Receptors: Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)

RARs and RXRs are members of the nuclear receptor superfamily of transcription factors. taylorandfrancis.comcnrs.fr These receptors are modular proteins with distinct functional domains, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD). ebi.ac.ukoup.comfrontiersin.org The primary mechanism of action for these receptors involves forming heterodimers (RAR/RXR) that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. taylorandfrancis.comwikipedia.orgresearchgate.net

There are three main subtypes or isotypes of RXRs: RXRα (NR2B1), RXRβ (NR2B2), and RXRγ (NR2B3), each encoded by a separate gene. nih.govnih.govembopress.orgmdpi.com These subtypes exhibit distinct, though sometimes overlapping, tissue distribution patterns. nih.govpatsnap.com RXRα is predominantly found in the liver, kidney, epidermis, and intestine. nih.gov RXRβ is expressed ubiquitously, while RXRγ is primarily located in the brain and muscle tissue. nih.govpatsnap.com Additionally, alternative splicing can generate several isoforms for each subtype, further diversifying their function. nih.gov

The activation of retinoid receptors is a ligand-dependent process. nih.gov In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs along with corepressor proteins, which inhibit gene transcription. wikipedia.orgresearchgate.net The binding of an agonist ligand, such as ATRA to RAR, induces a conformational change in the LBD. nih.govresearchgate.net This change leads to the dissociation of the corepressor complex and the recruitment of coactivator proteins. wikipedia.orgresearchgate.net These coactivators then facilitate the transcription of target genes by the cell's general transcriptional machinery. cnrs.frnih.gov

RXRs can also form homodimers (RXR/RXR) and heterodimers with a variety of other nuclear receptors, including peroxisome proliferator-activated receptors (PPARs), liver X receptors (LXRs), and the vitamin D receptor. nih.govembopress.orgdrugs.com This promiscuous dimerization capability places RXRs at a central crossroads of metabolic and signaling pathways. embopress.orgplos.org The activation of these various heterodimers depends on the specific partner and can be triggered by an RXR-selective ligand (a rexinoid), the partner's ligand, or both. embopress.orgfrontiersin.org

Bexarotene (B63655) as a Selective Retinoid X Receptor Agonist

Bexarotene is a synthetic rexinoid that stands out due to its high selectivity for RXRs over RARs. rndsystems.commedchemexpress.comtocris.com It binds to and activates all three RXR subtypes with high affinity, exhibiting EC50 values of 33 nM for RXRα, 24 nM for RXRβ, and 25 nM for RXRγ. medchemexpress.comtocris.com Its affinity for RARs is significantly lower, with an EC50 greater than 10,000 nM. medchemexpress.com This selectivity allows for the specific investigation and modulation of RXR-mediated signaling pathways. aacrjournals.org Once activated by bexarotene, RXRs function as transcription factors that regulate genes controlling cellular differentiation, proliferation, and apoptosis. europa.eudrugs.comdermnetnz.org In vitro studies have shown that bexarotene can inhibit the growth of certain tumor cell lines and, in animal models, it can induce tumor regression. drugs.comdermnetnz.orgnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H26O3 B601045 6-Oxo-bexarotene CAS No. 368451-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

368451-13-2

Molecular Formula

C24H26O3

Molecular Weight

362.47

IUPAC Name

4-[1-(3,5,5,8,8-pentamethyl-6-oxo-7H-naphthalen-2-yl)ethenyl]benzoic acid

InChI

InChI=1S/C24H26O3/c1-14-11-20-19(23(3,4)13-21(25)24(20,5)6)12-18(14)15(2)16-7-9-17(10-8-16)22(26)27/h7-12H,2,13H2,1,3-6H3,(H,26,27)

SMILES

CC1=CC2=C(C=C1C(=C)C3=CC=C(C=C3)C(=O)O)C(CC(=O)C2(C)C)(C)C

Purity

> 95%

quantity

Milligrams-Grams

Synonyms

4-[1-(5,6,7,8-Tetrahydro-3,5,5,8,8-pentamethyl-6-oxo-2-naphthalenyl)ethenyl]-benzoic Acid;  6-Keto Bexarotene

Origin of Product

United States

6 Oxo Bexarotene: Identification and Characterization As a Principal Oxidative Metabolite

Metabolic Pathways Leading to 6-Oxo-Bexarotene Formation

The transformation of bexarotene (B63655) into its various metabolites, including this compound, is a complex process involving several key enzymatic pathways.

Role of Cytochrome P450 Enzymes in Bexarotene Oxidation

The oxidative metabolism of bexarotene is primarily mediated by the cytochrome P450 (CYP450) superfamily of enzymes. psu.edu In vitro studies have consistently pointed to this enzyme system as being responsible for the formation of the oxidative metabolites observed in plasma. fda.govnih.goveuropa.eu

Specific Involvement of Cytochrome P450 3A4 (CYP3A4)

Within the extensive family of cytochrome P450 enzymes, cytochrome P450 3A4 (CYP3A4) has been identified as the principal isozyme responsible for the oxidation of bexarotene. fda.govnih.goveuropa.eueuropa.eueuropa.eu This has been substantiated by numerous in vitro studies. fda.govnih.goveuropa.eueuropa.eueuropa.eu While CYP3A4 is the major pathway, some clinical data suggests that the elimination of bexarotene is not solely dependent on this enzyme, as co-administration with a potent CYP3A4 inhibitor, ketoconazole, did not significantly alter bexarotene plasma concentrations. fda.govbccancer.bc.ca Nevertheless, the initial oxidative steps leading to metabolites like this compound are largely attributed to CYP3A4 activity. fda.govnih.goveuropa.eueuropa.eueuropa.eu There are also indications that bexarotene itself may induce CYP3A4, potentially leading to an auto-induction of its own metabolism. europa.eueuropa.eu

Sequential and Parallel Metabolic Transformations of Bexarotene

The formation of this compound is part of a broader metabolic cascade involving both parallel and sequential reactions. The initial metabolic steps for bexarotene involve hydroxylation at two different positions, the 6- and 7-positions, leading to the formation of 6-hydroxy-bexarotene and 7-hydroxy-bexarotene. europa.eueuropa.eueuropa.eu These hydroxylated intermediates can then undergo further oxidation to form their corresponding keto-metabolites, this compound and 7-oxo-bexarotene (B601032). europa.eueuropa.eueuropa.eu This indicates a sequential pathway where hydroxylation precedes oxidation. The presence of both 6- and 7-substituted metabolites suggests that these metabolic processes occur in parallel on different parts of the bexarotene molecule.

Contribution of Glucuronidation to Oxidative Metabolite Processing

Following the initial oxidative transformations by CYP450 enzymes, bexarotene and its oxidative metabolites can undergo a phase II metabolic reaction known as glucuronidation. fda.govnih.goveuropa.eueuropa.eu This process, which involves the conjugation of glucuronic acid to the molecule, generally increases the water solubility of the compounds, facilitating their excretion. In vitro studies have suggested that the oxidative metabolites of bexarotene, which would include 6-hydroxy-bexarotene as the precursor to this compound, may be glucuronidated. fda.govnih.govnih.goveuropa.eu Major metabolites in humans include the hydroxyl-glucuronides of bexarotene. biorxiv.org

Quantitative and Qualitative Assessment of this compound in Biological Matrices

The presence of this compound has been qualitatively confirmed in the plasma of individuals who have been administered bexarotene. europa.eueuropa.eueuropa.eu Analytical methods have been developed to detect and quantify bexarotene and its metabolites in various biological samples.

Qualitative studies have consistently identified this compound as one of the four main metabolites circulating in plasma, alongside 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, and 7-oxo-bexarotene. europa.eueuropa.eueuropa.eu Following topical application of bexarotene gel, plasma concentrations of the parent drug were generally low, not exceeding 55 ng/mL. nih.gov The metabolites, including this compound, have been identified in plasma following oral administration. nih.govnih.gov

While precise quantitative data for this compound in human plasma is not extensively detailed in the provided context, the focus of bioanalytical method development has been on ensuring the accurate measurement of bexarotene and its key metabolites. These methods are crucial for pharmacokinetic studies and for understanding the metabolic profile of the drug. For instance, methods to determine bexarotene in rat plasma have been established with a lower limit of quantification (LLOQ) of 12.5 ng/mL. researchgate.net

Table 1: Identified Oxidative Metabolites of Bexarotene in Plasma

Metabolite Name Chemical Formula Type
6-Hydroxy-bexarotene C₂₄H₂₈O₃ Hydroxylated
7-Hydroxy-bexarotene C₂₄H₂₈O₃ Hydroxylated
This compound C₂₄H₂₆O₃ Oxidative (Keto)
7-Oxo-bexarotene C₂₄H₂₆O₃ Oxidative (Keto)

Data sourced from multiple references indicating the identification of these metabolites in plasma. europa.eueuropa.eueuropa.eu

Table 2: Key Enzymes in Bexarotene Metabolism

Enzyme Family Specific Enzyme Role in Bexarotene Metabolism
Cytochrome P450 CYP3A4 Major enzyme responsible for the formation of oxidative metabolites. fda.govnih.goveuropa.eueuropa.eueuropa.eu

Presence in Preclinical Biological Samples (e.g., liver slices, microsomes, animal plasma/bile)

The metabolism of bexarotene has been investigated in a variety of in vitro and in vivo preclinical models, consistently identifying this compound as a metabolite. nih.govfda.gov

Liver Slices and Microsomes: In vitro studies utilizing liver slices from rats and dogs, as well as pooled human liver microsomes, have demonstrated the formation of this compound. nih.govpsu.edu These systems, which contain the necessary enzymes for drug metabolism, particularly cytochrome P450 3A4, are instrumental in identifying potential metabolites. nih.govmdpi.comresearchgate.net The metabolite profiles from both liver slices and microsomal incubations were found to be qualitatively similar. nih.gov

Animal Plasma and Bile: Following administration of bexarotene to rats and dogs, this compound, along with other hydroxy and oxo metabolites, was detected in the plasma. nih.gov In terms of elimination, the primary route for bexarotene and its metabolites in these animal models is through the bile. nih.gov The predominant biliary metabolite in dogs was identified as a glucuronide of oxidized bexarotene, while in rats, it was bexarotene acyl glucuronide. nih.gov

The following table summarizes the preclinical biological samples in which this compound has been identified.

Biological SampleSpeciesFinding
Liver SlicesRat, DogPresence of this compound confirmed. nih.gov
Liver MicrosomesRat, Human (pooled)Formation of this compound observed. nih.gov
PlasmaRat, Dog, HumanThis compound detected as a circulating metabolite. nih.gov
BileRat, DogOxidized bexarotene metabolites are major components. nih.gov

Relative Abundance of this compound Compared to Parent Compound and Other Metabolites

The relative abundance of this compound varies depending on the biological matrix and the species being studied.

In Vitro Systems: In liver slices and microsomes, the primary metabolites observed were 6-hydroxy-bexarotene and various glucuronides. nih.gov This suggests that while this compound is formed, its precursor, 6-hydroxy-bexarotene, may be present in higher concentrations in these in vitro systems. nih.govmedchemexpress.com

Plasma: In the plasma of rats, dogs, and humans treated with bexarotene, 6-hydroxy-bexarotene was a major circulating metabolite. nih.govresearchgate.net The oxidative metabolites, as a group (which includes this compound), were found to be more abundant relative to the parent compound in human plasma compared to rat or dog plasma. nih.gov

Bile: In rats and dogs, where biliary excretion is the main elimination pathway, glucuronidated forms of bexarotene and its oxidized metabolites are the most abundant species. nih.gov Specifically, bexarotene acyl glucuronide is predominant in rat bile, and a glucuronide of oxidized bexarotene is the main form in dog bile. nih.gov

The table below provides a comparative overview of the relative abundance of bexarotene and its major metabolites in different preclinical samples.

Biological SampleSpeciesRelative Abundance
Liver Slices/MicrosomesRat, Dog, HumanPredominant metabolites are 6-hydroxy-bexarotene and glucuronides. nih.gov
PlasmaRat, Dog, Human6-hydroxy-bexarotene is a major circulating metabolite. nih.gov Oxidative metabolites are more abundant relative to parent in humans. nih.gov
BileRatBexarotene acyl glucuronide is the main metabolite. nih.gov
BileDogA glucuronide of oxidized bexarotene is the main metabolite. nih.gov

Molecular and Pharmacological Research of 6 Oxo Bexarotene in in Vitro Systems

Retinoid Receptor Interactions and Activation Profile of 6-Oxo-Bexarotene

This compound is one of the four main metabolites of bexarotene (B63655) identified in human plasma, alongside 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, and 7-oxo-bexarotene (B601032). nih.govfda.goveuropa.euiqb.esnih.govfda.goveuropa.eueuropa.eudermnetnz.orgfda.govrxlist.comfda.govbauschhealth.com The formation of these oxidative metabolites is primarily mediated by the cytochrome P450 3A4 enzyme. fda.goveuropa.euiqb.esnih.govfda.goveuropa.eueuropa.eudermnetnz.orgrxlist.comfda.govbauschhealth.com In vitro assays have confirmed that these metabolites, including this compound, are active and can interact with retinoid receptors. nih.govfda.govnih.govfda.govrxlist.comfda.govbauschhealth.com

CompoundReceptor SubtypeBinding Affinity (Kd)
This compound RXRα, RXRβ, RXRγMuch reduced relative to bexarotene nih.gov
6-Hydroxy-bexarotene RXRα3.46 μM targetmol.com
RXRβ4.21 μM targetmol.com
RXRγ4.83 μM targetmol.com
Bexarotene RXRα, RXRβ, RXRγHigh affinity europa.eu

Consistent with its reduced binding affinity, this compound shows a decreased ability to transactivate retinoid X receptors compared to bexarotene. nih.gov Transactivation assays measure the capacity of a ligand to activate a receptor and initiate gene transcription. The reduced transactivation potential of this compound implies that it is a less potent agonist of RXRs than bexarotene. nih.gov

For a clearer comparison, the half-maximal effective concentrations (EC50) for the transactivation of RXR subtypes by 6-hydroxy-bexarotene are 398 nM for RXRα, 356 nM for RXRβ, and 420 nM for RXRγ. targetmol.com These values, while indicating some activity, are higher than those typically observed for the parent compound, bexarotene, signifying lower potency.

CompoundReceptor SubtypeTransactivation (EC50)
This compound RXRα, RXRβ, RXRγReduced activity relative to bexarotene nih.gov
6-Hydroxy-bexarotene RXRα398 nM targetmol.com
RXRβ356 nM targetmol.com
RXRγ420 nM targetmol.com
Bexarotene RXRα, RXRβ, RXRγPotent activator europa.eu

A key characteristic of bexarotene is its selectivity for RXRs over retinoic acid receptors (RARs). europa.euiqb.eseuropa.eueuropa.eudermnetnz.orgiranjd.ir This selectivity is largely maintained by its metabolites. Studies have shown that this compound exhibits minimal activity in transactivating RARs. nih.gov For comparison, 6-hydroxy-bexarotene has EC50 values for RARα, RARβ, and RARγ of 4414 nM, 2121 nM, and 2043 nM, respectively, indicating very low potency at these receptors. targetmol.com

CompoundReceptor SubtypeTransactivation (EC50)Binding Affinity (Kd)
This compound RARsMinimal activity nih.govNot specified
6-Hydroxy-bexarotene RARα4414 nM targetmol.com8.17 μM targetmol.com
RARβ2121 nM targetmol.comNot specified
RARγ2043 nM targetmol.comNot specified
Bexarotene RARsLow affinity europa.euiqb.eseuropa.eueuropa.eudermnetnz.orgNot specified

Cellular Responses and Gene Expression Modulation by this compound

The activation of RXRs by ligands like bexarotene leads to the regulation of genes that control cellular differentiation and proliferation. fda.goviqb.esnih.govfda.goveuropa.eufda.govrxlist.comfda.govbauschhealth.comncats.io Bexarotene has been shown to inhibit the in vitro growth of some tumor cell lines of hematopoietic and squamous cell origin. fda.govnih.govfda.goveuropa.eudermnetnz.orgfda.govrxlist.comfda.govbauschhealth.com

While specific studies focusing solely on the effects of this compound on cellular differentiation are not extensively documented in the available literature, the known activity of its parent compound, bexarotene, provides a framework for its potential actions. Bexarotene has been shown to influence differentiation in various cell types:

Myeloid Cells: Bexarotene has been investigated for its effects on myeloid leukemia differentiation. biorxiv.org

Myoblasts: In C2C12 myoblasts, bexarotene has been found to coordinate the expression of genes related to muscle cell differentiation.

T-cells: Studies have shown that bexarotene can reduce the differentiation of CD4+ naive lymphocytes into Th17 cells in vitro.

Adipocytes: Bexarotene can induce adipocyte differentiation in the 3T3-L1 preadipocyte cell line. fda.gov

Effects on Cellular Proliferation in Cultured Cell Lines

The parent compound, bexarotene, demonstrates notable effects on cellular growth, inhibiting the proliferation of various tumor cell lines of hematopoietic and squamous cell origin in in vitro settings. fda.govdrugs.comeuropa.eueuropa.eunih.gov This anti-proliferative action is a key aspect of its function as an antineoplastic agent. nih.gov Bexarotene's mechanism involves activating Retinoid X Receptors (RXRs), which act as transcription factors regulating genes that control cellular differentiation and proliferation. fda.govdrugs.comnih.gov For instance, at a concentration of 1 μM, bexarotene has been shown to inhibit the proliferation of HL-60 leukemic cells by 37%. medchemexpress.com

This compound is an oxidative metabolite of bexarotene, formed in the liver via cytochrome P450 3A4 enzymes. fda.govdrugs.comeuropa.eu While research confirms that these oxidative metabolites are pharmacologically active, specific studies detailing the isolated effects of this compound on the proliferation of cultured cell lines are not extensively documented. fda.govdrugs.comnih.gov One study investigating the photodegradation products of bexarotene, which included 7-oxo-bexarotene in a proposed degradation pathway, found that the resulting mixture of compounds had a significant antiproliferative effect on several human cancer cell lines, including HeLa (cervical), MDA-MB-231 (breast), and A2780 (ovarian) cells. mdpi.comnih.gov However, the direct and specific contribution of this compound to this effect remains to be fully elucidated.

Table 1: Reported In Vitro Anti-Proliferative Activity of Bexarotene (Parent Compound)
Cell LineOriginReported EffectCitation
HL-60Human Promyelocytic Leukemia37% inhibition at 1 μM medchemexpress.com
Hematopoietic OriginGeneralInhibits growth fda.govdrugs.comnih.gov
Squamous Cell OriginGeneralInhibits growth fda.govdrugs.comnih.gov

Role in Apoptosis Induction in Cell-Based Assays

The induction of apoptosis, or programmed cell death, is a critical mechanism for the therapeutic action of many anticancer agents. The parent compound, bexarotene, has been shown to induce apoptosis in various cell systems in vitro. europa.eufda.gov This activity is linked to its function as a rexinoid that selectively activates RXRs, which in turn regulate genes involved in apoptosis. europa.eu In studies on cutaneous T-cell lymphoma (CTCL) cell lines, bexarotene treatment was found to cause apoptosis, providing a basis for its therapeutic effect in this condition. fda.gov

Biochemical Characterization of this compound Activity

Enzyme Assays for Ligand-Mediated Receptor Activation

Bexarotene exerts its biological effects by selectively binding to and activating the three Retinoid X Receptor (RXR) subtypes: RXRα, RXRβ, and RXRγ. fda.goveuropa.eu These receptors function as ligand-activated transcription factors. europa.eu Enzyme assays and binding studies have determined that bexarotene is a high-affinity ligand for RXRs with dissociation constants (Kd) in the nanomolar range, while showing minimal affinity for Retinoic Acid Receptors (RARs). medchemexpress.comfda.gov

Table 2: Comparative Retinoid Receptor Binding Affinity
CompoundTarget ReceptorBinding AffinityCitation
BexaroteneRXR (α, β, γ)High (Kd = 14-30 nM) medchemexpress.comfda.gov
BexaroteneRARsLow / Minimal (Kd > 4800 nM) fda.gov
This compoundRXR / RARMuch reduced relative to parent compound nih.gov

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a standard in vitro method to quantify the transcriptional activity of nuclear receptors following ligand binding. In these assays, cells are engineered to express a reporter gene (like luciferase) under the control of a promoter that is responsive to the activated receptor. indigobiosciences.com The resulting signal, such as light output, is proportional to the level of receptor-mediated gene transcription. indigobiosciences.com

Such assays confirm that bexarotene is a potent and selective RXR agonist, with EC50 values (the concentration required to elicit a half-maximal response) in the low nanomolar range for all three RXR subtypes. medchemexpress.comfda.govrndsystems.com In contrast, its activity at RARs is negligible, with EC50 values greater than 10,000 nM. medchemexpress.comfda.gov

When the oxidative metabolites of bexarotene, including this compound, were tested in transactivation assays, they demonstrated reduced activity at RXRs relative to bexarotene and exhibited only minimal activity in transactivating RARs. nih.gov This finding from reporter gene assays reinforces the data from binding assays, indicating that while this compound is active in vitro, its potency in activating gene transcription via retinoid receptors is significantly lower than that of its parent compound. fda.govdrugs.comnih.govnih.gov This reduced transcriptional activity is a primary reason why the metabolites are considered unlikely to elicit significant retinoid receptor activation in vivo. nih.gov

Table 3: Comparative Transcriptional Activity in Reporter Gene Assays
CompoundReceptorActivity (EC50)Citation
BexaroteneRXRα~33 nM medchemexpress.comrndsystems.com
BexaroteneRXRβ~24 nM medchemexpress.comrndsystems.com
BexaroteneRXRγ~25 nM medchemexpress.comrndsystems.com
BexaroteneRARs>10,000 nM medchemexpress.comfda.gov
This compoundRXRsReduced activity relative to bexarotene nih.gov
This compoundRARsMinimal activity nih.gov

Chemical Synthesis and Derivatization of 6 Oxo Bexarotene for Academic Research

Synthetic Methodologies for 6-Oxo-Bexarotene

The synthesis of this compound is primarily undertaken for research to provide a reference standard for metabolic studies and to explore its intrinsic biological activities. researchgate.net

The laboratory-scale synthesis of this compound typically starts from bexarotene (B63655), which undergoes oxidation. While specific, detailed synthetic procedures for this compound are not extensively published in standard chemical literature, its formation as a metabolite suggests that oxidation of the C6 position of the tetrahydronaphthalene ring is the key transformation. nih.govbauschhealth.comnih.govdrugs.commdpi.com

A plausible synthetic route would involve the selective oxidation of bexarotene. This could potentially be achieved using a variety of oxidizing agents known for benzylic oxidation. The challenge lies in achieving selectivity for the C6 position over other potential oxidation sites, such as the C7 position or the allylic methyl group.

One theoretical approach could involve a multi-step process starting with the protection of the carboxylic acid group of bexarotene, for instance, as a methyl ester. This would be followed by a selective benzylic oxidation. Subsequent deprotection of the carboxylic acid would yield this compound.

Following synthesis or extraction from biological matrices, purification of this compound is essential to obtain a sample of high purity for analytical and biological studies. High-performance liquid chromatography (HPLC) is a commonly employed technique for this purpose. researchgate.netlgcstandards.com

A typical HPLC method would utilize a reversed-phase column, such as a C8 or C18 column. researchgate.net The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous component, often containing a small amount of an acid like formic acid or acetic acid to ensure the carboxylic acid group remains protonated. nih.govresearchgate.net Gradient elution, where the proportion of the organic solvent is increased over time, is often necessary to achieve good separation from the parent compound, bexarotene, and other metabolites like 7-oxo-bexarotene (B601032). nih.govmdpi.com

Detection is typically carried out using a UV detector, as the aromatic nature of the molecule allows for strong absorbance in the UV region. researchgate.net For more sensitive and specific detection, mass spectrometry (MS) can be coupled with HPLC (LC-MS), which also aids in structural confirmation. nih.govmdpi.com

Structural Characterization of Synthetic this compound for Purity and Identity

The confirmation of the structure and the assessment of the purity of synthesized this compound are critical steps. A combination of spectroscopic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. The ¹H NMR spectrum would show characteristic signals for the aromatic and aliphatic protons, and the introduction of the ketone at the C6 position would lead to specific changes in the chemical shifts and coupling patterns of the neighboring protons compared to bexarotene. The presence of the carbonyl group would be confirmed by a characteristic signal in the ¹³C NMR spectrum. lgcstandards.commdpi.comasu.edu

Mass Spectrometry (MS) : Mass spectrometry provides information about the molecular weight of the compound, confirming the addition of an oxygen atom to bexarotene. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition. Fragmentation patterns observed in MS/MS experiments can further corroborate the proposed structure. nih.govlgcstandards.com

Elemental Analysis : This technique determines the percentage composition of elements (carbon, hydrogen, and oxygen) in the compound, which can be compared with the theoretical values calculated from the molecular formula (C₂₄H₂₆O₃). lgcstandards.com

Purity Assessment : The purity of the synthesized compound is often determined by HPLC, where a single sharp peak indicates a high degree of purity. lgcstandards.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

To explore the structure-activity relationships of this compound and to potentially develop new compounds with improved properties, analogues can be designed and synthesized by modifying different parts of the molecule.

The tetrahydronaphthalene ring is a key structural feature that interacts with the retinoid X receptor. Modifications to this ring system can provide valuable insights into the SAR.

Alteration of the Ring Size and Unsaturation : The six-membered aliphatic ring could be contracted to a five-membered ring (indane derivative) or expanded. biorxiv.org Introducing unsaturation into the tetrahydronaphthalene ring has also been explored in bexarotene analogues. biorxiv.orgresearchgate.net

Substitution on the Aromatic Part of the Ring : Introducing different substituents, such as halogens (e.g., fluorine), on the aromatic portion of the tetrahydronaphthalene ring could influence electronic properties and binding affinity. google.com

Heterocyclic Analogues : Replacing the tetrahydronaphthalene ring system with a heterocyclic scaffold, such as a chroman, is another strategy to explore different chemical space and potentially improve the compound's properties. asu.edu

The benzoic acid group is crucial for the activity of bexarotene and its analogues, as it is believed to interact with the polar residues in the ligand-binding pocket of the receptor.

Esterification and Amidation : Converting the carboxylic acid to an ester or an amide can affect the compound's polarity, solubility, and metabolic stability. researchgate.net

Bioisosteric Replacement : The carboxylic acid group can be replaced with other acidic functional groups, known as bioisosteres, such as tetrazoles or hydroxamic acids. This can modulate the acidity and interaction with the receptor.

Positional Isomers : Moving the carboxylic acid group to the meta or ortho position on the phenyl ring can significantly impact the geometry of the molecule and its fit within the receptor's binding pocket.

Heterocyclic Replacements for the Benzoic Acid Ring : The phenyl ring of the benzoic acid moiety can be replaced with various heterocyclic rings, such as pyridine (B92270) or pyrimidine, to explore different electronic distributions and hydrogen bonding capabilities. researchgate.net

The preparation of this compound for research purposes is primarily achieved through the chemical synthesis of bexarotene's oxidative metabolites. A key study by Howell and colleagues in 2001 outlined a synthetic route to obtain this compound, along with other metabolites such as 6-hydroxy-bexarotene and 7-oxo-bexarotene. nih.govnih.gov This synthesis is crucial for enabling further investigation into the biological activities and properties of these specific compounds.

The metabolism of bexarotene in vivo is known to produce four major oxidative metabolites: 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, this compound, and 7-oxo-bexarotene. nih.goveuropa.eueuropa.eudermnetnz.org The formation of these metabolites is primarily mediated by cytochrome P450 enzymes. nih.govmdpi.com The availability of synthetic routes to these metabolites, including this compound, allows researchers to study them directly without relying on their isolation from biological samples.

While the synthesis of this compound has been described, the derivatization of this specific compound is not extensively documented in publicly available literature. Research on bexarotene analogs has been more widespread, with various derivatives created to explore structure-activity relationships. nih.govasu.edu These efforts have included modifications to the core structure of bexarotene to enhance its properties or to probe its interactions with biological targets. However, specific derivatization strategies commencing from this compound are a less explored area, representing a potential avenue for future research to develop novel probes or analogs with unique characteristics.

Computational Chemistry and Molecular Modeling Approaches for this compound and its Derivatives

Computational chemistry and molecular modeling have become indispensable tools in drug discovery and chemical biology. For bexarotene and its analogs, these methods have been employed to understand their binding to retinoid X receptors and to predict the properties of new derivatives. nih.govacs.orgresearchgate.net

However, specific computational studies focusing exclusively on this compound are limited in the current scientific literature. Most computational work has centered on the parent compound, bexarotene, and its various synthetic analogs. nih.govacs.orgresearchgate.netmu-varna.bgnih.govresearchgate.net These studies have utilized techniques such as molecular dynamics simulations to investigate the conformational behavior of bexarotene and its analogs within the ligand-binding pockets of their target receptors. nih.govresearchgate.netnih.gov

In silico tools have also been used to predict the metabolic fate of bexarotene and its derivatives, which can provide insights into the formation of metabolites like this compound. bas.bgbas.bgresearchgate.netbas.bgresearchgate.netresearchgate.net QSAR (Quantitative Structure-Activity Relationship) modeling has been applied to predict the toxicological profiles of bexarotene analogs and their metabolites. mu-varna.bgresearchgate.net

The application of these computational approaches specifically to this compound would be a valuable endeavor for future research. Such studies could elucidate the structural and electronic differences between bexarotene and its 6-oxo metabolite, providing a deeper understanding of how this modification impacts its interaction with RXRs and other potential biological targets. Furthermore, molecular modeling could guide the rational design of novel derivatives of this compound with tailored properties for academic research.

Analytical Methodologies for 6 Oxo Bexarotene Quantification and Detection in Research Studies

Development of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative determination of bexarotene (B63655) and its metabolites, including the 6-oxo derivative. researchgate.netbas.bg Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase to achieve separation. researchgate.net

The development of a successful HPLC method involves optimizing several parameters to ensure selectivity, efficiency, and sensitivity. For compounds like bexarotene and its analogs, C8 and C18 columns are frequently employed. researchgate.netnih.gov The mobile phase typically consists of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), mixed with an aqueous buffer to control pH. researchgate.netbas.bg Isocratic elution, where the mobile phase composition remains constant, or gradient elution, where the composition changes over time, can be used to achieve optimal separation from the parent drug and other metabolites. nih.gov Detection is commonly performed using an ultraviolet (UV) detector set at a wavelength where bexarotene and its metabolites exhibit strong absorbance, typically around 260 nm. researchgate.netbas.bg

ParameterTypical ConditionReference
Chromatographic ModeReversed-Phase (RP-HPLC) researchgate.netbas.bg
Stationary Phase (Column)Symmetry C8, Waters Atlantis C18, Agilent ZORBAX SB-C18 researchgate.netnih.govresearchgate.net
Mobile PhaseAcetonitrile/Water/Acid (e.g., Acetic, Trifluoroacetic) or Acetonitrile/Ammonium Acetate Buffer researchgate.netresearchgate.net
Flow Rate0.2 - 1.2 mL/min researchgate.netresearchgate.net
DetectionUV Absorbance at ~259-262 nm researchgate.netresearchgate.net

Mass Spectrometry (MS) Applications for Identification and Quantification (e.g., LC-MS/MS)

For enhanced sensitivity and specificity, HPLC is often coupled with mass spectrometry (MS), a technique known as LC-MS. uzh.ch The combination of liquid chromatography with tandem mass spectrometry (LC-MS/MS) is considered the gold standard for quantifying low-level analytes like 6-Oxo-bexarotene in complex biological matrices such as plasma and tissue homogenates. nih.govd-nb.info

In a typical LC-MS/MS workflow, after chromatographic separation, the analyte is ionized, commonly using electrospray ionization (ESI). fda.gov The resulting ions are guided into the mass spectrometer. For quantification, tandem MS is operated in selected reaction monitoring (SRM) mode. nih.gov In SRM, the first mass analyzer (quadrupole) is set to select the ion corresponding to the molecular weight of this compound (the precursor ion). This ion is then fragmented, and a second mass analyzer selects a specific, characteristic fragment ion (the product ion) for detection. This precursor-to-product ion transition is highly specific to the target molecule, minimizing interference from other components in the sample. nih.gov This high selectivity allows for reliable quantification even at very low concentrations. d-nb.inforesearchgate.net

ParameterDescriptionReference
Ionization TechniqueElectrospray Ionization (ESI), often in negative ion mode for bexarotene. nih.gov
MS ModeSelected Reaction Monitoring (SRM) for high selectivity and sensitivity. nih.gov
Sample PreparationProtein precipitation or liquid-liquid extraction from biological matrices. researchgate.netnih.gov
Linearity Range (for Bexarotene)Achieved over a wide concentration range, e.g., 10.0–15000 ng/mL in plasma. nih.gov
Lower Limit of Quantification (LLOQ)Can be as low as 1.044 ng/mL for bexarotene in human plasma, demonstrating high sensitivity. d-nb.inforesearchgate.net

Spectroscopic Techniques (e.g., NMR, IR) for Structural Elucidation

While LC-MS/MS is ideal for quantification, Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the unambiguous structural elucidation of novel compounds or metabolites like this compound, especially when a reference standard is unavailable. nptel.ac.inchemrxiv.org These techniques are typically used on isolated and purified samples or on a synthesized standard to confirm its identity.

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. mu-varna.bg The conversion of bexarotene to this compound involves the oxidation of a methylene (B1212753) group (CH₂) to a ketone (C=O). This structural change would produce a distinct and strong absorption band in the IR spectrum, typically in the range of 1650-1750 cm⁻¹, which is characteristic of a carbonyl stretch. mu-varna.bgresearchgate.net This provides clear evidence of the oxidation event.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. nih.gov

¹H NMR: The spectrum would show the disappearance of the signals corresponding to the two protons of the original methylene group. The signals for protons on adjacent carbons would likely experience a downfield shift due to the electron-withdrawing effect of the new carbonyl group.

¹³C NMR: The most definitive evidence would be the appearance of a new signal in the downfield region of the spectrum (typically 190-220 ppm), which is characteristic of a ketone carbonyl carbon. Concurrently, the signal for the original methylene carbon (typically 20-40 ppm) would disappear.

Together, these spectroscopic methods provide a comprehensive structural fingerprint, allowing for the definitive confirmation of the this compound structure. youtube.com

TechniqueExpected Change for this compound (vs. Bexarotene)Reference
Infrared (IR) SpectroscopyAppearance of a strong C=O stretching band (~1650-1750 cm⁻¹). mu-varna.bgresearchgate.net
¹H NMR SpectroscopyDisappearance of the CH₂ proton signals; downfield shift of adjacent proton signals. nih.gov
¹³C NMR SpectroscopyDisappearance of a CH₂ carbon signal; appearance of a C=O carbon signal (~190-220 ppm). nih.gov

Bioanalytical Method Validation for Preclinical Sample Analysis

Before an analytical method can be used to generate reliable data for preclinical studies, it must undergo a rigorous validation process to demonstrate that it is suitable for its intended purpose. walshmedicalmedia.com Bioanalytical method validation ensures the integrity of the data used in pharmacokinetic and metabolic studies. walshmedicalmedia.commoh.gov.bw The validation is performed according to guidelines set by regulatory agencies. Key validation parameters include:

Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or other metabolites. researchgate.net

Accuracy: The closeness of the determined value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as a percentage of the nominal value. nih.gov

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is evaluated as both intra-day (repeatability) and inter-day (intermediate precision) and is expressed as the relative standard deviation (%RSD). nih.gov

Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and its correlation coefficient (r²) is determined. researchgate.netresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision, respectively. nih.gov

Recovery: The efficiency of the extraction process, determined by comparing the analytical response from an extracted sample to that of a non-extracted standard. researchgate.netresearchgate.net

Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term at room temperature, long-term frozen). nih.gov

Validation ParameterTypical Acceptance CriteriaReference
AccuracyMean value within ±15% of the nominal value (±20% at LLOQ). nih.gov
Precision (%RSD)Should not exceed 15% (20% at LLOQ). nih.gov
Linearity (Correlation Coefficient)r ≥ 0.99 or r² ≥ 0.99 bas.bgnih.gov
RecoveryShould be consistent, precise, and reproducible. researchgate.net
SelectivityNo significant interfering peaks at the retention time of the analyte or internal standard. researchgate.net

Future Research Directions and Unexplored Avenues for 6 Oxo Bexarotene Studies

Comprehensive Elucidation of its Cellular Interactome and Off-Target Effects

A critical area for future research is the detailed mapping of 6-oxo-bexarotene's cellular interactome. While its parent compound, bexarotene (B63655), is a selective RXR agonist, the binding affinities and potential off-target effects of this compound are not fully understood. nih.gov Studies have shown that the oxidative metabolites of bexarotene, including the 6-oxo form, have significantly reduced binding affinity for retinoid receptors compared to the parent compound. nih.gov However, a comprehensive analysis of its interactions with a wider array of cellular proteins is necessary.

Future investigations should employ advanced proteomic techniques, such as affinity purification-mass spectrometry (AP-MS) and chemical proteomics, to identify direct and indirect protein binding partners of this compound. This will help to create a detailed interactome map, revealing potential off-target effects that are independent of RXR activation. Understanding these interactions is crucial for a complete picture of the compound's cellular activities.

Investigation of Potential Biological Roles Beyond Retinoid Receptor Activation

Given its reduced activity at retinoid receptors, exploring the biological roles of this compound beyond this pathway is a key research avenue. nih.gov Bexarotene itself is known to form heterodimers with various nuclear receptors, including peroxisome proliferator-activated receptors (PPARs) and liver X receptors (LXRs). biorxiv.orgfda.gov The ability of this compound to influence these or other signaling pathways independently of direct RXR agonism warrants thorough investigation.

Research should focus on whether this compound can modulate the activity of other nuclear receptors or signaling proteins, even without high-affinity binding. This could involve allosteric modulation or interaction with co-regulatory proteins. Cellular assays measuring the activation of various signaling pathways (e.g., LXR, PPAR) in the presence of this compound, particularly in cells with silenced or absent RXR expression, would provide valuable insights into its potential non-canonical biological functions.

Advanced In Vivo Preclinical Models for Mechanistic Research

To understand the physiological relevance of this compound, the use of advanced non-human, non-disease specific in vivo preclinical models is essential. While bexarotene has been studied in various animal models, specific research focusing on the metabolic and physiological effects of its 6-oxo metabolite is limited. fda.govfda.gov

Future studies could utilize genetically engineered animal models, such as those with humanized cytochrome P450 enzymes, to more accurately mimic human metabolism of bexarotene and the subsequent formation of this compound. nih.gov These models would allow for detailed pharmacokinetic and pharmacodynamic studies of the metabolite, helping to elucidate its distribution, clearance, and potential tissue-specific effects in a whole-organism context, independent of a specific disease state.

Development of Novel Chemical Probes Based on this compound Scaffold

The chemical structure of this compound provides a unique scaffold for the development of novel chemical probes. These probes can be instrumental in identifying its cellular targets and understanding its mechanism of action. By synthesizing derivatives of this compound that incorporate photo-affinity labels or clickable handles, researchers can covalently link the metabolite to its interacting partners for subsequent identification by mass spectrometry. nih.gov

Furthermore, modifying the this compound structure could lead to the creation of more potent or selective tool compounds for specific biological pathways that may be discovered. researchgate.net Structure-activity relationship (SAR) studies on a series of derivatives could reveal which chemical moieties are critical for any observed biological activity, providing a rational basis for the design of more sophisticated research tools. biorxiv.org

Application of Multi-Omics Approaches to Understand its Biological Impact

A systems-level understanding of the biological impact of this compound can be achieved through the application of multi-omics approaches. thermofisher.comlabmanager.com By integrating data from transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the cellular changes induced by this metabolite. mdpi.comnih.gov

For instance, treating relevant cell lines or preclinical models with this compound and subsequently performing RNA-sequencing, quantitative proteomics, and metabolomic profiling can reveal alterations in gene expression, protein abundance, and metabolic pathways. thermofisher.com This integrated data can help to construct a holistic model of the compound's biological effects, potentially uncovering novel pathways and functions that would be missed by single-omic studies alone. labmanager.com

Role in the Overall Metabolic Fate and Disposition of Bexarotene in Various Systems

Future research should focus on quantifying the kinetics of this compound formation and subsequent elimination in various preclinical species and in human-derived in vitro systems, such as liver microsomes and hepatocytes. nih.govresearchgate.net Studies have shown that the relative abundance of oxidative metabolites is higher in human plasma compared to that of rats or dogs. nih.gov Understanding the factors that influence the rate of its formation, such as genetic polymorphisms in CYP3A4 or drug-drug interactions, is crucial for a complete pharmacokinetic profile of bexarotene. wikipedia.orgoxford-haematology.org.uk

Metabolic Profile of Bexarotene
MetaboliteMetabolic PathwayPrimary EnzymeObserved InRelative Receptor Activity
6-Hydroxy-bexaroteneOxidationCYP3A4Human, Rat, Dog PlasmaReduced vs. Bexarotene
7-Hydroxy-bexaroteneOxidationCYP3A4Human, Rat, Dog PlasmaReduced vs. Bexarotene
This compoundOxidationCYP3A4Human, Rat, Dog PlasmaReduced vs. Bexarotene
7-Oxo-bexarotene (B601032)OxidationCYP3A4Human, Rat, Dog PlasmaReduced vs. Bexarotene
Bexarotene acyl glucuronideGlucuronidationUGTsRat Bile (predominant)Not well characterized

Exploring this compound as a Research Tool for Specific Biological Pathways

Given that this compound has reduced activity at retinoid receptors, it could serve as a valuable negative control or research tool in studies investigating RXR-dependent pathways. nih.gov By comparing the effects of bexarotene with those of this compound, researchers can more definitively attribute observed biological effects to the activation of RXRs by the parent compound.

Conversely, if future studies identify a specific, potent biological activity for this compound on a non-RXR target, it could be developed into a selective research tool for that particular pathway. This would allow for the targeted investigation of that pathway's role in various cellular processes without the confounding effects of broad RXR activation.

Q & A

Basic Research Questions

Q. How is 6-Oxo-bexarotene identified and quantified in pharmaceutical formulations?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or liquid chromatography-mass spectrometry (LC-MS) is recommended, using certified reference standards for calibration. Validate the method per ICH guidelines (specificity, linearity, accuracy, precision) to ensure reproducibility. Impurity profiling should include comparison with synthetic this compound to confirm retention times and spectral matches .
  • Experimental Design : Spiked recovery studies in Bexarotene formulations can assess extraction efficiency. Include forced degradation studies (e.g., oxidative stress) to confirm this compound’s stability under varying conditions .

Q. What synthetic routes are employed to produce this compound for research purposes?

  • Methodology : this compound is synthesized via oxidation of Bexarotene using agents like pyridinium chlorochromate (PCC) or Jones reagent. Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography. Confirm structure using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) .
  • Key Considerations : Optimize reaction conditions (temperature, solvent) to minimize byproducts. Purity thresholds (>95%) are critical for pharmacological studies to avoid confounding results .

Advanced Research Questions

Q. Does this compound retain retinoid X receptor (RXR) agonist activity compared to Bexarotene?

  • Methodology : Conduct in vitro reporter gene assays (e.g., luciferase-based RXR activation assays) using HEK293 cells transfected with RXR-response elements. Compare dose-response curves (EC50 values) of this compound and Bexarotene. Include co-treatment with RXR antagonists to confirm specificity .
  • Data Interpretation : If reduced activity is observed, investigate structural modifications (e.g., ketone group at position 6) that may alter receptor binding via molecular docking simulations .

Q. How does this compound influence Bexarotene’s pharmacokinetics and metabolic clearance?

  • Methodology : Perform metabolic stability assays in human hepatocytes using LC-MS to track this compound formation from Bexarotene. Quantify cytochrome P450 (CYP) enzyme contributions via CYP-specific inhibitors (e.g., ketoconazole for CYP3A4). Compare plasma half-life and tissue distribution in murine models .
  • Contradiction Analysis : If interspecies variability is observed (e.g., murine vs. human hepatocytes), validate findings using humanized liver mouse models .

Q. What is the role of this compound in Bexarotene-induced hypothyroidism?

  • Methodology : In athyreotic models, administer this compound and measure serum thyroid hormone levels (T4, T3) and thyroid-stimulating hormone (TSH). Compare results to Bexarotene-treated cohorts to determine if this compound contributes to non-deiodinase-mediated hormone degradation .
  • Experimental Design : Include thyroid hormone replacement groups to isolate this compound’s direct effects from parent drug interactions .

Q. How might this compound modulate Bexarotene’s efficacy in overcoming chemoresistance?

  • Methodology : Co-administer this compound with chemotherapeutic agents (e.g., paclitaxel) in multidrug-resistant breast cancer cell lines (e.g., MDA-MB-231). Assess synergy via combination indices (e.g., Chou-Talalay method) and measure apoptosis markers (e.g., caspase-3 activation). Validate in vivo using xenograft models .
  • Data Interpretation : If this compound reduces efficacy, investigate competitive inhibition of RXR pathways or altered drug efflux mechanisms (e.g., ABC transporter assays) .

Addressing Data Contradictions

Q. How can researchers resolve discrepancies in reported Aβ clearance effects of Bexarotene derivatives like this compound?

  • Methodology : Replicate Alzheimer’s disease (AD) mouse model studies (e.g., APP/PS1 transgenic mice) using pure this compound. Compare soluble Aβ42/Aβ40 levels via ELISA and amyloid plaque burden via immunohistochemistry. Control for batch-to-batch variability in compound purity .
  • Critical Analysis : If this compound lacks efficacy, evaluate isomer-specific activity by testing 7-Oxo-bexarotene (another oxidation product) .

Q. What experimental strategies mitigate formulation challenges associated with this compound’s physicochemical properties?

  • Methodology : Characterize solubility and stability using biorelevant media (e.g., FaSSIF/FeSSIF). Employ nanoformulations (e.g., liposomes) to enhance bioavailability. Validate stability under accelerated conditions (40°C/75% RH) per ICH Q1A guidelines .
  • Advanced Design : Use differential scanning calorimetry (DSC) to identify polymorphic forms and optimize crystalline structure for enhanced shelf life .

Methodological Best Practices

  • Literature Review : Prioritize peer-reviewed studies on Bexarotene’s pharmacology and impurity profiles from databases like PubMed and Scopus. Exclude non-academic sources (e.g., commercial catalogs) .
  • Data Transparency : Publish full synthetic protocols, analytical validation data, and raw datasets in supplementary materials to enable replication .
  • Ethical Compliance : For in vivo studies, adhere to ARRIVE guidelines for experimental design and reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.